molecular formula C15H13NO2 B12921838 9(10H)-Acridinone, 3-methoxy-10-methyl- CAS No. 16584-60-4

9(10H)-Acridinone, 3-methoxy-10-methyl-

Cat. No.: B12921838
CAS No.: 16584-60-4
M. Wt: 239.27 g/mol
InChI Key: IJDOXYGJTCIGJQ-UHFFFAOYSA-N
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Description

3-Methoxy-10-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a methoxy group at the third position and a methyl group at the tenth position on the acridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-10-methylacridin-9(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyaniline and 2-chlorobenzoic acid.

    Cyclization: The key step involves the cyclization of the starting materials to form the acridine core. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydroacridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the acridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Methoxy-10-methylacridin-9(10H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism underlying its anticancer activity. Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Acriflavine: Another acridine derivative with antimicrobial properties.

    9-Aminoacridine: Studied for its potential as an anticancer agent.

Uniqueness

3-Methoxy-10-methylacridin-9(10H)-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

16584-60-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-methoxy-10-methylacridin-9-one

InChI

InChI=1S/C15H13NO2/c1-16-13-6-4-3-5-11(13)15(17)12-8-7-10(18-2)9-14(12)16/h3-9H,1-2H3

InChI Key

IJDOXYGJTCIGJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)OC

Origin of Product

United States

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